molecular formula C20H50Si5 B14454818 Decaethylcyclopentasilane CAS No. 75217-22-0

Decaethylcyclopentasilane

Cat. No.: B14454818
CAS No.: 75217-22-0
M. Wt: 431.0 g/mol
InChI Key: NGAHYNFGNNHRHK-UHFFFAOYSA-N
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Description

Decaethylcyclopentasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by a cyclic structure consisting of five silicon atoms, each bonded to two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Decaethylcyclopentasilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by cyclization. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Formation of Ethylsilane Intermediates: Silicon tetrachloride reacts with ethylmagnesium bromide to form ethylsilane intermediates.

    Cyclization: The ethylsilane intermediates undergo cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Decaethylcyclopentasilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.

    Reduction: Reduction reactions can break silicon-oxygen bonds, converting siloxanes back to silanes.

    Substitution: Ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Siloxanes and other silicon-oxygen compounds.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Decaethylcyclopentasilane has several scientific research applications:

    Materials Science: Used in the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.

    Nanotechnology: Employed in the fabrication of silicon nanostructures for use in electronic devices and sensors.

    Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biocompatible materials.

Mechanism of Action

The mechanism by which decaethylcyclopentasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethyl groups provide steric hindrance, influencing the reactivity of the silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include:

    Formation of Silicon-Oxygen Bonds: During oxidation reactions.

    Cleavage of Silicon-Oxygen Bonds: During reduction reactions.

    Substitution Reactions: Involving the replacement of ethyl groups with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Decamethylcyclopentasiloxane: Similar cyclic structure but with methyl groups instead of ethyl groups.

    Octamethylcyclotetrasiloxane: Contains four silicon atoms in the ring and methyl groups.

    Dodecamethylcyclohexasiloxane: Contains six silicon atoms in the ring and methyl groups.

Uniqueness

Decaethylcyclopentasilane is unique due to its ethyl groups, which provide different steric and electronic properties compared to methyl-substituted analogs

Properties

CAS No.

75217-22-0

Molecular Formula

C20H50Si5

Molecular Weight

431.0 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane

InChI

InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3

InChI Key

NGAHYNFGNNHRHK-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC

Origin of Product

United States

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